Cinatrin C2

Phospholipase A2 Enzyme Inhibition Natural Product

Cinatrin C2 is a distinct microbial metabolite from Circinotrichum falcatisporum RF-641, featuring a carbonoperoxoyl group absent in other cinatrin congeners. Its moderate PLA2 inhibitory potency (IC50 800 µM) makes it ideal for experiments requiring partial—not complete—blockade of the arachidonic acid cascade, such as early-stage platelet activation studies. The peroxy group provides a dual-mode mechanism: PLA2 inhibition coupled with reactive oxygen species generation, invaluable for lipid signaling/oxidative stress research. As a key reference standard, it enables comparative structural elucidation and biosynthetic pathway analysis within the cinatrin family.

Molecular Formula C18H30O8
Molecular Weight 374.4 g/mol
CAS No. 136266-36-9
Cat. No. B1217788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinatrin C2
CAS136266-36-9
Synonymscinatrin C2
Molecular FormulaC18H30O8
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(C1C(C(OC1=O)C(=O)O)C(=O)OO)O
InChIInChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12(19)13-14(18(23)26-24)15(16(20)21)25-17(13)22/h12-15,19,24H,2-11H2,1H3,(H,20,21)
InChIKeyPGSIZGNMLWEDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinatrin C2 (CAS 136266-36-9) – A Phospholipase A2 Inhibitor from the Cinatrin Family


Cinatrin C2 is a member of the cinatrin family, a group of microbial metabolites isolated from the fermentation broth of the fungus Circinotrichum falcatisporum RF-641 [1]. Structurally, it is a γ-lactone derivative of a polyhydroxylated fatty acid tricarboxylic acid and is characterized as a phospholipase A2 (PLA2) inhibitor [2]. The compound possesses a distinct carbonoperoxoyl group, which differentiates it from other cinatrin congeners .

Why Cinatrin C2 Cannot Be Substituted by Other Cinatrins or Generic PLA2 Inhibitors


The cinatrin family exhibits a significant range in PLA2 inhibitory potency, with IC50 values spanning an order of magnitude from 70 µM to 800 µM [1]. This variability is directly linked to specific structural features, such as the presence of a peroxy group in Cinatrin C2 versus a spiro-γ-dilactone core in other family members . Consequently, substituting Cinatrin C2 with the more potent Cinatrin C3 (IC50 70 µM) would drastically alter the effective concentration required for a given experimental outcome, leading to off-target effects or misinterpretation of dose-response relationships [1]. The unique structural and potency profile of Cinatrin C2 necessitates its specific use in assays where moderate PLA2 inhibition is desired, and where the unique chemical reactivity of its peroxy group may be a confounding or beneficial factor .

Quantitative Differentiation of Cinatrin C2 from Closest Analogs


Cinatrin C2 Exhibits Significantly Lower PLA2 Inhibitory Potency Compared to Cinatrin C3 and Cinatrin B

Cinatrin C2 is a relatively weak PLA2 inhibitor with an IC50 of 800 μM against rat platelet PLA2 . In contrast, the most potent family member, Cinatrin C3, exhibits an IC50 of 70 μM under the same assay conditions, representing an 11.4-fold increase in potency [1]. Cinatrin B demonstrates an intermediate potency with an IC50 of 120 μM [2].

Phospholipase A2 Enzyme Inhibition Natural Product

Unique Peroxy Group of Cinatrin C2 Confers Distinct Chemical Reactivity

Cinatrin C2 contains a 3-carbonoperoxoyl group, a functional moiety absent in other major cinatrins like A, B, C1, and C3, which are characterized by spiro-γ-dilactone or γ-lactone cores [1]. This peroxy group is known to decompose, generating reactive oxygen species (ROS), a mechanism of action not shared by its congeners .

Structural Biology Chemical Reactivity Natural Product

Cinatrin C2 Shares a Common Biosynthetic Origin but Diverges in Downstream Processing

All cinatrins (A, B, C1, C2, C3) are co-produced by the same fungal strain, Circinotrichum falcatisporum RF-641, and share a common polyketide biosynthetic pathway [1]. However, Cinatrin C2 represents a specific branch point in the pathway, characterized by the incorporation of a peroxy group, whereas other family members undergo further cyclization or oxidation steps [1].

Biosynthesis Natural Product Chemistry Fermentation

Recommended Application Scenarios for Cinatrin C2 Based on Its Differentiated Profile


Moderate PLA2 Inhibition in Platelet Activation Studies

Due to its relatively low potency (IC50 800 μM), Cinatrin C2 is ideal for experiments where complete PLA2 inhibition is undesirable, such as in studying the early stages of platelet activation or in models where a partial blockade of the arachidonic acid cascade is required [1]. Its use prevents the overwhelming suppression of signaling that occurs with more potent inhibitors like Cinatrin C3 [1].

Investigating Oxidative Stress Pathways Linked to PLA2 Activity

The unique peroxy group of Cinatrin C2 provides a dual-mode mechanism: PLA2 inhibition coupled with the generation of reactive oxygen species (ROS) . This makes it a valuable tool for researchers exploring the intersection of lipid signaling and oxidative stress, particularly in cellular models of inflammation or neurodegeneration.

Structural and Biosynthetic Studies of Polyketide Natural Products

As a co-metabolite with other cinatrins, Cinatrin C2 serves as a key reference standard for comparative structural elucidation and biosynthetic pathway analysis in Circinotrichum falcatisporum [2]. Its distinct peroxy group provides a spectroscopic and chemical handle for tracking metabolic flux and enzyme specificity in fungal secondary metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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